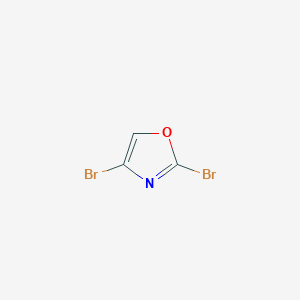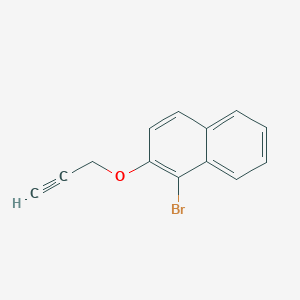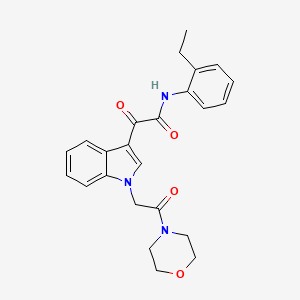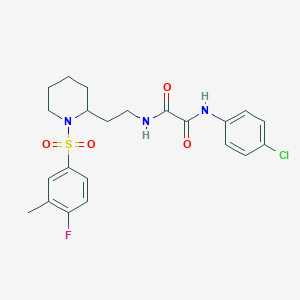![molecular formula C19H20N6O2S B2813811 (E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide CAS No. 327091-65-6](/img/structure/B2813811.png)
(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound is part of a broader class of chemical inhibitors used in human liver microsomes to understand drug-drug interactions by inhibiting specific Cytochrome P450 (CYP) isoforms. The inhibitors' selectivity is critical for deciphering the involvement of specific CYP isoforms, which metabolize a diverse array of drugs, in these interactions (Khojasteh et al., 2011).
2-Guanidinobenzazoles in Medicinal Chemistry
Benzazoles and their derivatives, including the compound in focus, are significant in medicinal chemistry due to their diverse biological activities. The guanidine moiety, when bonded to a benzazole ring, modifies the biological activity, leading to various synthetic approaches and pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. The compound is a part of this family, showing its relevance in developing new pharmacophores (Rosales-Hernández et al., 2022).
Antioxidant Capacity Reaction Pathways
The compound is involved in studies related to understanding antioxidant capacity assays, specifically the ABTS•+ radical cation-based assays. These studies are essential for understanding the reaction pathways of antioxidants, which can form coupling adducts with ABTS•+, a critical aspect in assessing antioxidant capacity and comparing different antioxidants (Ilyasov et al., 2020).
CNS Acting Drugs from Benzimidazoles
Benzimidazoles, imidazothiazoles, and imidazoles are used in chemotherapy with side effects on the central nervous system (CNS). Due to the increasing incidence of CNS diseases, there is a need for more potent CNS drugs, and the azole group, common to all these compounds, may contribute to their CNS effects. The compound's structure, being related to these groups, indicates its potential relevance in synthesizing more potent CNS drugs (Saganuwan, 2020).
Mannich Bases of Benzimidazole Derivatives
Benzimidazole derivatives, including the compound in discussion, play a significant role in medicinal chemistry. They exhibit a variety of pharmacological functions and are crucial in developing new therapeutic agents with increased efficacy and lower toxicity. This underlines the compound's importance in the synthesis of Mannich base benzimidazole derivatives, which have significant medicinal applications (Vasuki et al., 2021).
Propiedades
IUPAC Name |
(2E)-N-[3-(diethylsulfamoyl)anilino]-1H-benzimidazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-3-25(4-2)28(26,27)15-9-7-8-14(12-15)23-24-18(13-20)19-21-16-10-5-6-11-17(16)22-19/h5-12,23H,3-4H2,1-2H3,(H,21,22)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYIYUFKPGVOCN-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NN=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N/N=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2813735.png)

![(9aR)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2813738.png)

![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2813740.png)

![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)



![2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2813750.png)
